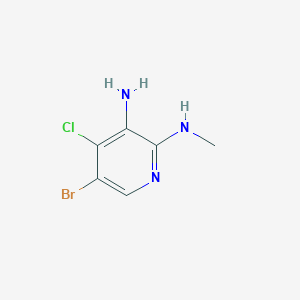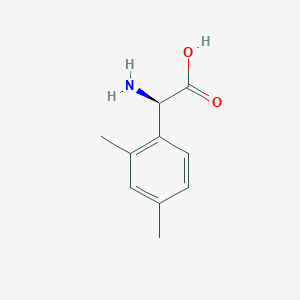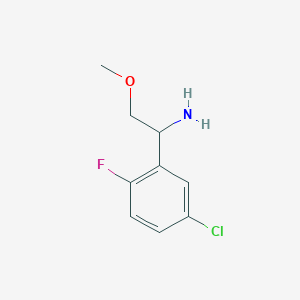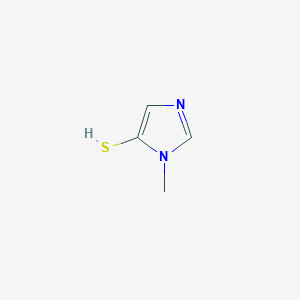
6-Chloro-5-(3-fluoropyridin-4-yl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-(3-fluoropyridin-4-yl)pyrazin-2-amine is a heterocyclic compound that features both pyrazine and pyridine rings The presence of chlorine and fluorine atoms in its structure makes it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(3-fluoropyridin-4-yl)pyrazin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Formation of the Pyridine Ring: The synthesis begins with the preparation of 3-fluoropyridine-4-carboxylic acid. This can be achieved through a halogenation reaction where fluorine is introduced into the pyridine ring.
Formation of the Pyrazine Ring: The next step involves the formation of the pyrazine ring. This can be done by reacting 3-fluoropyridine-4-carboxylic acid with appropriate amines under controlled conditions to form the pyrazine ring.
Chlorination: The final step is the introduction of the chlorine atom into the pyrazine ring. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(3-fluoropyridin-4-yl)pyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine and fluorine, the compound can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be carried out using oxidizing agents like potassium permanganate, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. These reactions typically require palladium catalysts and appropriate ligands.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate, acetic acid as a solvent.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium catalysts, phosphine ligands, toluene or ethanol as solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Chloro-5-(3-fluoropyridin-4-yl)pyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Material Science: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to form strong interactions with biological molecules.
Chemical Synthesis: The compound serves as a building block for synthesizing more complex molecules, which can be used in various chemical applications.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(3-fluoropyridin-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The chlorine and fluorine atoms enhance its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluoropyridine: Similar in structure but lacks the pyrazine ring.
6-Fluoro-3-pyridineamine: Contains a fluorine atom but differs in the position and presence of the pyrazine ring.
5-Bromo-6-chloro-pyrazin-2-amine: Similar pyrazine structure but with different halogen substitutions.
Uniqueness
6-Chloro-5-(3-fluoropyridin-4-yl)pyrazin-2-amine is unique due to the combination of chlorine and fluorine atoms in its structure, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities. Its dual ring structure also provides a versatile scaffold for further chemical modifications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better exploit its potential in various scientific fields.
Properties
Molecular Formula |
C9H6ClFN4 |
|---|---|
Molecular Weight |
224.62 g/mol |
IUPAC Name |
6-chloro-5-(3-fluoropyridin-4-yl)pyrazin-2-amine |
InChI |
InChI=1S/C9H6ClFN4/c10-9-8(14-4-7(12)15-9)5-1-2-13-3-6(5)11/h1-4H,(H2,12,15) |
InChI Key |
FVGLYNDXJKGLKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C2=NC=C(N=C2Cl)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B12964197.png)
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12964205.png)


![2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12964231.png)




